molecular formula C9H7N3O2S B13204925 4-Methyl-2-(1,3-thiazol-5-yl)pyrimidine-5-carboxylic acid

4-Methyl-2-(1,3-thiazol-5-yl)pyrimidine-5-carboxylic acid

Cat. No.: B13204925
M. Wt: 221.24 g/mol
InChI Key: MXTDWQYLBZJSLP-UHFFFAOYSA-N
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Description

4-Methyl-2-(1,3-thiazol-5-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound that contains both a thiazole and a pyrimidine ring. These types of compounds are known for their diverse biological activities and are often used in the development of pharmaceuticals and other biologically active agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(1,3-thiazol-5-yl)pyrimidine-5-carboxylic acid typically involves the formation of the thiazole ring followed by the construction of the pyrimidine ring. One common method involves the reaction of 2-aminothiazole with a suitable aldehyde to form the thiazole ring, followed by cyclization with a pyrimidine precursor .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other advanced technologies to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(1,3-thiazol-5-yl)pyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

4-Methyl-2-(1,3-thiazol-5-yl)pyrimidine-5-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-2-(1,3-thiazol-5-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets in biological systems. The compound can activate or inhibit various biochemical pathways and enzymes, leading to its observed biological effects. For example, it may bind to DNA or proteins, altering their function and leading to cell death or other biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-(1,3-thiazol-5-yl)pyrimidine-5-carboxylic acid is unique due to its combination of both thiazole and pyrimidine rings, which confer a distinct set of chemical and biological properties. This dual-ring structure allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C9H7N3O2S

Molecular Weight

221.24 g/mol

IUPAC Name

4-methyl-2-(1,3-thiazol-5-yl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C9H7N3O2S/c1-5-6(9(13)14)2-11-8(12-5)7-3-10-4-15-7/h2-4H,1H3,(H,13,14)

InChI Key

MXTDWQYLBZJSLP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1C(=O)O)C2=CN=CS2

Origin of Product

United States

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